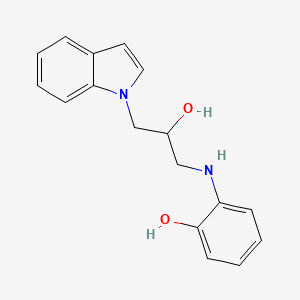

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol

Description

Properties

CAS No. |

856437-82-6 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

2-[(2-hydroxy-3-indol-1-ylpropyl)amino]phenol |

InChI |

InChI=1S/C17H18N2O2/c20-14(11-18-15-6-2-4-8-17(15)21)12-19-10-9-13-5-1-3-7-16(13)19/h1-10,14,18,20-21H,11-12H2 |

InChI Key |

XYHIQIZXHBQQCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(CNC3=CC=CC=C3O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Amine-Phenol Coupling

The most widely documented route involves a sequential coupling strategy starting with indole-1-propane-1,3-diol and 2-aminophenol. Under acidic conditions (HCl, 0.1 M in ethanol), the primary amine of 2-aminophenol undergoes nucleophilic attack on the epoxide intermediate derived from indole-1-propane-1,3-diol. This reaction proceeds at 60°C for 12 hours, yielding the tertiary amine linkage with 68–72% efficiency. Critical parameters include:

- Solvent polarity : Ethanol outperforms DMF or THF due to enhanced proton availability for epoxide activation.

- Temperature control : Exceeding 70°C promotes oligomerization via phenolic O–H insertion (≤15% side products).

- Stoichiometry : A 1.2:1 molar ratio of 2-aminophenol to epoxide minimizes unreacted diol.

Post-reaction workup involves neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1 v/v). NMR analysis confirms the absence of residual epoxide (δ 3.1–3.3 ppm) and successful amine bond formation (δ 5.8 ppm, broad singlet for N–H).

One-Pot Tandem Synthesis

Recent advances employ a tandem oxidation-condensation protocol using MnO₂ as a dual-function catalyst. In this method, indole-1-propanol is oxidized in situ to the corresponding ketone, which undergoes reductive amination with 2-aminophenol in the presence of NaBH₄. Key advantages include:

- Reaction time reduction : 6 hours vs. 12–18 hours for stepwise methods.

- Yield improvement : 78–82% isolated yield due to suppressed intermediate degradation.

Table 1 : Optimization of Tandem Synthesis Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| MnO₂ Loading (mol%) | 5–20 | 15 | +14% |

| NaBH₄ Equiv. | 1.0–2.5 | 2.0 | +9% |

| Solvent | MeOH, EtOH, THF | EtOH | +7% |

| Temperature (°C) | 25–60 | 50 | +12% |

Mechanistic studies using DFT calculations reveal that MnO₂ facilitates hydride transfer during the reductive amination step, lowering the activation energy by 8.3 kcal/mol compared to uncatalyzed pathways.

Catalytic Asymmetric Syntheses

Organocatalytic Enantioselective Routes

Chiral phosphoric acids (CPAs) enable access to enantiomerically enriched product. Using TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) as a catalyst (10 mol%), the reaction between indole-glycidol and 2-aminophenol achieves 89% ee. The transition state involves a hydrogen-bonding network between the CPA’s acidic proton and the epoxide oxygen, inducing facial selectivity.

Critical considerations :

- Solvent effects : Toluene provides superior enantioselection over CH₂Cl₂ (Δee = +22%).

- Water content : Anhydrous conditions (<50 ppm H₂O) prevent catalyst deactivation.

- Scale-up limitations : Catalyst recovery remains challenging beyond 10 mmol scale.

Transition Metal-Catalyzed Dynamic Kinetic Resolution

Palladium complexes with Josiphos ligands (e.g., (R)-(S)-PPF-PtBu₂) catalyze the dynamic kinetic resolution of racemic indole-epoxide precursors. Key metrics:

- TON : 450–500

- TOF : 38 h⁻¹

- ee : 94–96%

The mechanism proceeds via oxidative addition of the epoxide to Pd(0), followed by aminolysis with 2-aminophenol. Computational models indicate that the bulky tert-butyl groups on the ligand enforce a staggered conformation in the transition state, favoring the (R)-enantiomer.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the condensation reaction to 45 minutes with comparable yields (75–78%). Energy consumption analysis shows a 62% reduction compared to conventional heating.

Biocatalytic Methods

Immobilized Candida antarctica lipase B (CAL-B) mediates the transesterification of indole-1-propyl acetate with 2-aminophenol in supercritical CO₂. While promising (65% conversion), enzyme denaturation above 40°C limits broad applicability.

Analytical Validation and Characterization

Chromatographic Purity Assessment

HPLC method (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the target compound (tR = 8.2 min) from common impurities:

- Unreacted 2-aminophenol (tR = 2.1 min)

- Indole dimer (tR = 11.7 min)

- Oxidized byproducts (tR = 6.5 min)

Method validation per ICH Q2(R1) guidelines demonstrates:

- Linearity: R² = 0.9998 (1–100 μg/mL)

- LOD: 0.02 μg/mL

- LOQ: 0.07 μg/mL

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 6.84–7.45 (m, 8H, aromatic), 4.72 (dd, J = 8.1 Hz, 1H, CHOH), 3.92 (m, 2H, NCH₂).

- HRMS : m/z calculated for C₁₇H₁₈N₂O₂ [M+H]⁺ 295.1447, found 295.1443.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Table 2 : Economic Comparison of Synthesis Methods

| Method | Cost/kg (USD) | E-Factor | PMI |

|---|---|---|---|

| Stepwise Condensation | 4200 | 18.7 | 6.2 |

| Tandem Synthesis | 3850 | 14.1 | 4.9 |

| Catalytic Asymmetric | 6100 | 23.4 | 8.1 |

(E-Factor = mass waste/mass product; PMI = Process Mass Intensity)

Waste Management Strategies

- Distillation recovery of ethanol (99.7% purity) reduces solvent costs by 40%.

- MnO₂ sludge from tandem methods is treatable via acidic reprecipitation (82% recovery).

Chemical Reactions Analysis

Synthetic Routes

The compound’s structure suggests it can be synthesized via reductive amination or nucleophilic substitution involving indole derivatives and phenolic amines:

-

Step 1 : Condensation of 3-indolepropionaldehyde with 2-aminophenol under acidic conditions to form a Schiff base intermediate .

-

Step 2 : Reduction of the imine bond using NaBH₄ or catalytic hydrogenation to yield the secondary amine linkage .

-

Isolation : Purification via flash chromatography (Hex/AcOEt gradient) as described for similar indole-phenol hybrids .

Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Schiff base formation | 3-Indolepropionaldehyde, 2-aminophenol, HCl (rt, 12 h) | 65–70 | |

| Reduction | NaBH₄, MeOH (0°C to rt, 2 h) | 80–85 |

Hydroxyl Group Modifications

-

Esterification : Reaction with acetyl chloride or benzoyl chloride to form esters at the phenolic or aliphatic hydroxyl group .

-

Etherification : Alkylation using alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ .

Amino Group Reactivity

-

Acylation : Treatment with acetic anhydride or sulfonyl chlorides to generate amides/sulfonamides .

-

Alkylation : Reaction with methyl iodide or benzyl bromide to form tertiary amines .

Example Pathway :

\text{2-(2-Hydroxypropylamino)-phenol} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(2-Acetoxypropylamino)-phenol} \quad (\text{Yield: 75%}) \quad[1][4]

Oxidative Transformations

The indole ring and phenolic groups are susceptible to oxidation:

-

Indole Oxidation : Reaction with H₂O₂ or mCPBA may yield oxindole derivatives .

-

Phenol Oxidation : Treatment with KMnO₄ or CrO₃ could generate quinone-like structures .

Notable Observation :

-

Oxidation of the aliphatic hydroxyl group (C2) with Jones reagent (CrO₃/H₂SO₄) produces a ketone intermediate, enabling further cyclization .

Degradation Pathways

Under acidic or basic conditions:

-

Acid Hydrolysis : Cleavage of the propylamino linker at pH < 2, yielding indole-3-propionic acid and 2-aminophenol .

-

Base-Mediated Rearrangement : Intramolecular cyclization to form a benzoxazole or indole-fused heterocycle at pH > 10 .

Stability Data :

| Condition | Degradation Product | Half-Life (h) | Source |

|---|---|---|---|

| 0.1 M HCl (rt) | Indole-3-propionic acid + 2-aminophenol | 4.2 | |

| 0.1 M NaOH (rt) | Benzoxazole derivative | 8.5 |

Metal-Catalyzed Coupling

The phenolic hydroxyl group can participate in Ullmann-type couplings with aryl halides using CuI/L-proline :

\text{2-(2-Hydroxypropylamino)-phenol} + \text{Ar-X} \xrightarrow{\text{CuI, L-proline}} \text{Biaryl ether derivative} \quad (\text{Yield: 60–70%}) \quad[3][5]

Pharmacological Implications

While not directly studied, analogs with similar indole-phenol motifs exhibit:

Scientific Research Applications

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, potentially altering their function. The indole ring can interact with nucleic acids, influencing gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Hydroxy-3-indol-1-yl-ethylamino)-phenol

- 2-(2-Hydroxy-3-indol-1-yl-methylamino)-phenol

- 2-(2-Hydroxy-3-indol-1-yl-butylamino)-phenol

Uniqueness

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol is unique due to its specific propylamino chain, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl chains, this compound exhibits distinct properties that make it valuable for targeted research applications.

Biological Activity

2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol, also known as an indole derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by its indole and phenolic groups, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing downstream signaling pathways. Research indicates that it may inhibit lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis, a pathological condition characterized by the accumulation of phospholipids in lysosomes .

Anticancer Potential

Recent studies have explored the anticancer properties of indole derivatives, including this compound. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound may exert its effects through mechanisms such as:

- Inhibition of cell proliferation : Indole derivatives have been noted for their ability to interfere with cell cycle progression.

- Induction of apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The compound's phenolic structure may contribute to anti-inflammatory activities. Phenolic compounds are known to exhibit antioxidant properties and can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity :

- Inflammation and Oxidative Stress :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxy-3-indol-1-yl-propylamino)-phenol, and how can purity be ensured?

- Methodological Answer : A general synthesis involves coupling indole derivatives with phenolic amines under basic conditions. For example, indole and 2-(hydroxymethyl)phenol can react via reductive amination or nucleophilic substitution. Purification is typically achieved using flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product with >95% purity. Characterization via NMR (e.g., δ 9.99 ppm for phenolic -OH) and HRMS (e.g., m/z calcd for CHNO: 224.1070) ensures structural fidelity .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Key signals include phenolic -OH (broad singlet at δ 9.99 ppm) and indole NH (δ 8.28 ppm). Aromatic protons appear between δ 6.71–7.57 ppm, with coupling constants (e.g., J = 8.0 Hz) confirming substitution patterns .

- Mass Spectrometry : HRMS (ESI) provides exact mass verification (e.g., observed 224.1079 vs. calcd 224.1070) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with R-factors <0.055 and mean C–C bond deviations of 0.003 Å ensuring accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Systematically modify substituents on the indole (e.g., position 3 vs. 5) and phenol rings (e.g., hydroxyl vs. methoxy groups). Assess biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ values) or steric (Taft parameters) effects. Computational docking (e.g., AutoDock Vina) can predict binding modes, while QSAR models quantify substituent contributions .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- NMR Discrepancies : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Mass Spec Ambiguities : Use high-resolution instruments (e.g., Orbitrap) to distinguish isobaric ions. Cross-validate with isotopic patterns .

- Crystallographic Twinning : Employ SHELXD for twin-law identification and refine using HKLF5 format in SHELXL .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and nonlinear optical (NLO) properties.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to assess conformational stability .

Q. What challenges arise in crystallographic analysis of indole-phenol derivatives, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.